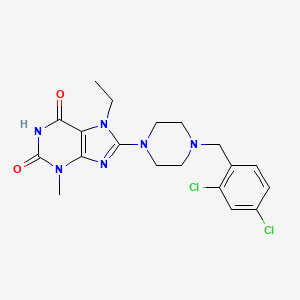

8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Descripción

8-(4-(2,4-Dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-based derivative featuring a piperazine moiety substituted with a 2,4-dichlorobenzyl group at the 8-position. This compound belongs to a class of molecules designed to modulate biological targets such as kinases, phosphodiesterases, or aldehyde dehydrogenases (ALDHs) due to the purine scaffold’s versatility in binding enzyme active sites .

Propiedades

IUPAC Name |

8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-8-6-25(7-9-26)11-12-4-5-13(20)10-14(12)21/h4-5,10H,3,6-9,11H2,1-2H3,(H,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCBBSIQSIDABH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.

Substitution Reactions: The introduction of the 2,4-dichlorobenzyl group and the piperazine ring involves nucleophilic substitution reactions. These reactions are often carried out in the presence of a base such as potassium carbonate.

Final Assembly: The final step involves the coupling of the substituted purine core with the piperazine derivative under controlled conditions, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups.

Reduction: Reduction reactions can occur at the dichlorobenzyl group, potentially leading to the formation of benzyl alcohol derivatives.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Bases like sodium hydride and potassium carbonate are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, making it valuable for developing novel compounds.

Table 1: Comparison of Synthesis Routes

| Method | Description | Yield |

|---|---|---|

| Condensation | Formation of purine core | High |

| Nucleophilic Substitution | Introduction of substituents | Moderate |

| Coupling | Final assembly with piperazine | High |

Biology

In biological research, the compound is investigated for its interactions with biological macromolecules such as proteins and nucleic acids. It can act as a probe to study biochemical pathways and mechanisms.

Case Study: Interaction with Proteins

Research indicates that this compound may exhibit selective binding to certain protein targets, which could lead to insights into cellular processes and disease mechanisms. For instance, studies have shown that it can inhibit specific enzymes involved in cell signaling pathways.

Medicine

In medicinal chemistry, 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is explored for its potential therapeutic effects against various diseases. Its ability to interact with molecular targets suggests possibilities for drug development.

Potential Therapeutic Uses

- Anticancer Agents : Preliminary studies indicate that the compound may inhibit tumor growth in specific cancer cell lines.

- Neurological Disorders : Its structural similarity to known neuroactive compounds positions it as a candidate for treating conditions like depression or anxiety.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes due to its unique properties. Its role as an intermediate in synthesizing pharmaceuticals highlights its importance in drug manufacturing.

Mecanismo De Acción

The mechanism of action of 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related purine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Features and Substituent Effects

Physicochemical Properties

Actividad Biológica

8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as EVT-6611173, is a synthetic compound belonging to the class of purine derivatives. Its complex structure, characterized by a purine core and various functional groups, suggests potential biological activities that have attracted research interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₈Cl₂N₄O₂. The structural features include:

- Purine Backbone : Essential for its biological activity.

- Piperazine Ring : Contributes to its interaction with biological macromolecules.

- Chlorobenzyl Substitution : Enhances lipophilicity and potential receptor interactions.

| Property | Value |

|---|---|

| Molecular Weight | 393.27 g/mol |

| CAS Number | 878429-84-6 |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

The biological activity of EVT-6611173 is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate signaling pathways, potentially leading to various therapeutic effects. Its mechanism involves:

- Enzyme Inhibition : Possible inhibition of key enzymes in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors influencing cellular responses.

Biological Activity

Research has indicated that EVT-6611173 exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that related purine derivatives can possess antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus was found to be 256 µg/mL for similar compounds in the literature .

Antiviral Potential

Preliminary studies suggest that modifications in the purine structure can lead to enhanced anti-HCV activity. For example, compounds derived from similar structures showed EC50 values less than 10 μM against HCV . This indicates a potential for EVT-6611173 in antiviral applications.

Case Studies

Several case studies have explored the biological implications of compounds similar to EVT-6611173:

- Case Study on Antiviral Activity :

- Case Study on Enzyme Interaction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.